molecular formula C22H25N3O2 B11602195 (3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11602195
M. Wt: 363.5 g/mol
InChI Key: PDFFMUWVLQHPCK-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, an imino group, a piperidinylmethyl group, and a dihydroindolone core. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the dihydroindolone core, the introduction of the ethoxyphenyl group, and the attachment of the piperidinylmethyl group. Common synthetic routes may involve:

    Formation of the Dihydroindolone Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for biochemical studies.

Medicine

In medicine, (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C22H25N3O2/c1-2-27-18-12-10-17(11-13-18)23-21-19-8-4-5-9-20(19)25(22(21)26)16-24-14-6-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3

InChI Key

PDFFMUWVLQHPCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4

Origin of Product

United States

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